LSD1 Inhibition Potency of 2-Amino-5-chlorothiazole-4-carboxamide vs. 5-Unsubstituted Analog
2-Amino-5-chlorothiazole-4-carboxamide inhibits human recombinant lysine-specific demethylase 1 (LSD1) with an IC₅₀ of 356 nM in a biochemical assay using a methylated peptide substrate [1]. In contrast, the corresponding 5-unsubstituted analog (2-aminothiazole-4-carboxamide) shows no detectable LSD1 inhibition at comparable concentrations in the same assay system, establishing the 5-chloro substituent as essential for target engagement [2].
| Evidence Dimension | LSD1 Inhibitory Activity |
|---|---|
| Target Compound Data | IC₅₀ = 356 nM |
| Comparator Or Baseline | 2-Aminothiazole-4-carboxamide (5-H analog): IC₅₀ > 100,000 nM (no significant inhibition) |
| Quantified Difference | >280-fold improvement in potency conferred by 5-chloro substitution |
| Conditions | Biochemical assay using human recombinant LSD1, methylated peptide substrate, 30-minute incubation, H₂O₂ production measured via Amplex Red reagent |
Why This Matters
This >280-fold potency differential validates 2-amino-5-chlorothiazole-4-carboxamide as a viable LSD1 inhibitor scaffold, whereas the unsubstituted analog is essentially inactive and cannot substitute in LSD1-focused research or drug discovery programs.
- [1] BindingDB. BDBM50067551 (CHEMBL3402053). Affinity Data for LSD1. Accessed April 2026. View Source
- [2] Hitchin, J. R. et al. Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. Med. Chem. Commun. 2013, 4, 1513-1522. (Note: This reference provides comparative data for the 5-unsubstituted analog.) View Source
